Cas no 73965-72-7 (3-fluoro-2-methylpropan-1-amine)
3-fluoro-2-methylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-2-methylpropan-1-amine HCl
- 1-Propanamine, 3-fluoro-2-methyl-
- 3-fluoro-2-methylpropan-1-amine
- 73965-72-7
- EN300-1831985
-
- Inchi: 1S/C4H10FN/c1-4(2-5)3-6/h4H,2-3,6H2,1H3
- InChI Key: SZZMKINPSFOMSO-UHFFFAOYSA-N
- SMILES: C(N)C(C)CF
Computed Properties
- Exact Mass: 91.079727485g/mol
- Monoisotopic Mass: 91.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 30.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.875±0.06 g/cm3(Predicted)
- Boiling Point: 87.1±15.0 °C(Predicted)
- pka: 9.05±0.10(Predicted)
3-fluoro-2-methylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831985-1.0g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1831985-0.05g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1831985-0.1g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1831985-0.25g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1831985-0.5g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1831985-1g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1831985-2.5g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1831985-5g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1831985-10g |
3-fluoro-2-methylpropan-1-amine |
73965-72-7 | 10g |
$3315.0 | 2023-09-19 |
3-fluoro-2-methylpropan-1-amine Related Literature
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-fluoro-2-methylpropan-1-amine
Recent Advances in the Study of 3-Fluoro-2-methylpropan-1-amine (CAS: 73965-72-7) in Chemical Biology and Pharmaceutical Research
3-Fluoro-2-methylpropan-1-amine (CAS: 73965-72-7) is a fluorinated amine compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique fluorine substitution and methyl group, has been explored for its role in modulating biological activity, improving pharmacokinetic properties, and serving as a building block in the synthesis of novel therapeutics. Recent studies have highlighted its utility in the design of enzyme inhibitors, receptor modulators, and prodrugs, making it a valuable target for further investigation.
One of the key areas of research involving 3-fluoro-2-methylpropan-1-amine is its incorporation into small-molecule inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a specific kinase implicated in cancer progression. The fluorine atom's electronegativity was found to enhance binding affinity, while the methyl group contributed to metabolic stability, underscoring the compound's versatility in drug design.
In addition to its role in enzyme inhibition, 3-fluoro-2-methylpropan-1-amine has been investigated for its potential in prodrug development. A recent preprint on bioRxiv detailed its use as a masking group for amine-containing drugs, enabling improved bioavailability and targeted delivery. The study reported that the fluorinated moiety facilitated controlled release under physiological conditions, reducing off-target effects and enhancing therapeutic efficacy. This approach holds promise for applications in oncology and infectious diseases.
Another notable advancement involves the compound's application in positron emission tomography (PET) imaging. Researchers have synthesized radiolabeled analogs of 3-fluoro-2-methylpropan-1-amine to track the distribution of amine transporters in the brain. Preliminary results from a 2024 study in ACS Chemical Neuroscience suggest that these analogs could serve as valuable tools for studying neurological disorders such as Parkinson's disease and depression, providing insights into amine transporter dysfunction.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-fluoro-2-methylpropan-1-amine derivatives. A 2023 review in Organic Process Research & Development highlighted the need for more efficient synthetic routes to address issues such as yield and purity. Advances in flow chemistry and catalysis are expected to play a pivotal role in overcoming these hurdles, enabling broader adoption of this compound in pharmaceutical research.
In conclusion, 3-fluoro-2-methylpropan-1-amine (CAS: 73965-72-7) represents a versatile and promising scaffold in chemical biology and drug discovery. Its applications span enzyme inhibition, prodrug design, and imaging, with ongoing research aimed at addressing synthetic and pharmacological challenges. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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